molecular formula C6H2Br2F3N B1403416 2,4-Dibromo-6-(trifluoromethyl)pyridine CAS No. 1211539-45-5

2,4-Dibromo-6-(trifluoromethyl)pyridine

Cat. No. B1403416
M. Wt: 304.89 g/mol
InChI Key: NUHNRBSOYSYLEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dibromo-6-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H2Br2F3N . It is a pyridine derivative, which is a class of compounds that contain a ring structure made up of four carbon atoms and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of 2,4-Dibromo-6-(trifluoromethyl)pyridine consists of a pyridine ring substituted with two bromine atoms, a trifluoromethyl group, and a nitrogen atom . The exact mass of the molecule is 302.85100 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Dibromo-6-(trifluoromethyl)pyridine are not fully detailed in the available sources. The molecular weight of the compound is 304.89000 .

Scientific Research Applications

Synthesis and Functionalization

2,4-Dibromo-6-(trifluoromethyl)pyridine serves as a versatile intermediate in organic synthesis, particularly in the construction of complex pyridine derivatives. It has been utilized in solvent-free synthesis methods, such as the formation of 2,4,6-triarylpyridines, which are significant due to their wide range of biological and pharmaceutical properties. These properties include anti-convulsant, anesthetic, anti-malarial, and vasodilator activities, as well as applications in photodynamic cancer therapy due to their π-stacking ability in supramolecular chemistry (Maleki, 2015).

Coordination Chemistry and Ligand Design

Derivatives of 2,4-Dibromo-6-(trifluoromethyl)pyridine have been explored in coordination chemistry and ligand design, contributing to the development of luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions. This highlights the compound's utility in creating versatile terpyridine analogues for advanced material science applications (Halcrow, 2005).

Antimicrobial and DNA Interaction Studies

Studies on related halogenated pyridine derivatives, such as 5-Bromo-2-(trifluoromethyl)pyridine, have shown potential in antimicrobial activities and DNA interactions. Spectroscopic, optical, and density functional theory studies of these compounds provide insights into their structural and electronic properties, which could be relevant for designing new antimicrobial agents and understanding their mechanisms of action at the molecular level (Vural & Kara, 2017).

Safety And Hazards

2,4-Dibromo-6-(trifluoromethyl)pyridine is intended for research and development use only and is not for medicinal or household use . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . It is also recommended to wear personal protective equipment/face protection when handling this compound .

Future Directions

The future directions for the research and application of 2,4-Dibromo-6-(trifluoromethyl)pyridine and other TFMP derivatives are promising. They are expected to find many novel applications in the future, particularly in the agrochemical and pharmaceutical industries . Currently, several TFMP derivatives are undergoing clinical trials .

properties

IUPAC Name

2,4-dibromo-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2F3N/c7-3-1-4(6(9,10)11)12-5(8)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHNRBSOYSYLEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858658
Record name 2,4-Dibromo-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromo-6-(trifluoromethyl)pyridine

CAS RN

1211539-45-5
Record name 2,4-Dibromo-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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